Equisetin

Descripción general

Descripción

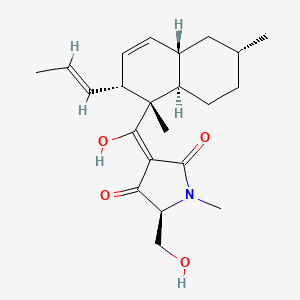

Equisetin es un producto natural aislado del hongo terrestre Fusarium equiseti. Es un ácido tetrámico acil derivado de la N-metilserina conocido por sus actividades antibióticas y citotóxicas. This compound ha mostrado un potencial significativo en la inhibición del crecimiento de bacterias Gram-positivas y la actividad de la integrasa del VIH-1, convirtiéndolo en un compuesto de interés tanto en microbiología como en química medicinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Equisetin se puede sintetizar a través de una serie de reacciones químicas que comienzan con moléculas orgánicas simples. La síntesis generalmente involucra la formación del núcleo del ácido tetrámico, seguida de la introducción del residuo de N-metilserina. Los pasos clave incluyen la condensación aldólica, la ciclación y las reacciones de metilación en condiciones controladas.

Métodos de producción industrial: La producción industrial de this compound se logra principalmente a través de procesos de fermentación utilizando el hongo Fusarium equiseti. El hongo se cultiva en un medio rico en nutrientes, y this compound se extrae y purifica de la biomasa fúngica. Este método es preferido debido a su eficiencia y la capacidad de producir this compound en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de reacciones: Equisetin experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas alteradas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que puede conducir a nuevos análogos con diferentes propiedades.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metilo, para formar nuevos compuestos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones ácidas o básicas para lograr reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas y propiedades .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Antibacterial Activity

Equisetin exhibits potent antibacterial effects, particularly against multidrug-resistant bacteria such as Staphylococcus aureus. It operates through a unique dual mechanism: enhancing host autophagy and inducing mitochondrial-mediated reactive oxygen species (ROS) generation, which aids in the clearance of intracellular bacteria. In vivo studies demonstrated that this compound effectively reduces bacterial burden in peritoneal infection models, showcasing its potential as a host-acting antibacterial agent .

Antiviral Effects

this compound has also shown promise as an antiviral agent. Research indicates its inhibitory effects on HIV-1 integration and quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in treating viral infections and managing biofilm-associated infections . This broad-spectrum antiviral activity highlights this compound's versatility as a therapeutic candidate.

Antifungal Activity

The compound's antifungal properties have been explored, particularly its efficacy against various fungal pathogens. This compound's ability to inhibit fungal growth positions it as a candidate for agricultural applications, especially in crop protection against fungal diseases .

Anti-Obesity Effects

Recent studies have identified this compound as a potential anti-obesity agent. It targets the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), inhibiting adipogenesis and lipid accumulation in adipose tissue. This mechanism suggests that this compound may be beneficial for managing obesity and type 2 diabetes mellitus by regulating fat storage and metabolism .

Herbicidal Applications

This compound has been evaluated for its herbicidal properties, demonstrating effectiveness against various weed species. Its application in agriculture could provide an environmentally friendly alternative to synthetic herbicides, contributing to sustainable farming practices .

Comprehensive Data Tables

Case Studies

-

Intracellular Clearance of Staphylococcus aureus

A study demonstrated that this compound effectively eliminates intracellular Staphylococcus aureus by promoting host autophagy and ROS production. This dual mechanism was validated through both in vitro assays and in vivo experiments using a mouse model of peritonitis, where this compound significantly reduced bacterial loads . -

Anti-Obesity Mechanism Exploration

Research conducted on the anti-obesity effects of this compound revealed its capacity to inhibit adipogenesis by targeting 11β-HSD1. This study provides insights into how this compound can modulate metabolic pathways to combat obesity-related conditions, paving the way for further clinical investigations . -

Herbicidal Efficacy Trials

Field trials assessing the herbicidal properties of this compound showed promising results against several weed species, indicating its potential as a natural herbicide that could reduce reliance on synthetic alternatives in agricultural practices .

Mecanismo De Acción

Equisetin ejerce sus efectos principalmente a través de la inhibición de la integrasa del VIH-1, una enzima crucial para la integración del ADN viral en el genoma del huésped. Se une al sitio activo de la enzima, evitando el proceso de integración. Además, this compound inhibe el crecimiento de bacterias Gram-positivas al interferir con la síntesis de la pared celular y otros procesos celulares esenciales .

Comparación Con Compuestos Similares

Equisetin es único entre los ácidos tetrámicos debido a su estructura específica y sus actividades biológicas. Compuestos similares incluyen:

Fusarin C: Otro ácido tetrámico con propiedades antibióticas pero diferentes características estructurales.

Tenelina: Un ácido tetrámico con propiedades insecticidas, que difiere en sus objetivos moleculares y aplicaciones.

Ácido penicílico: Conocido por su actividad antifúngica, comparte algunas similitudes estructurales con this compound pero tiene efectos biológicos distintos.

This compound destaca por su doble actividad contra bacterias e integrasa del VIH-1, lo que lo convierte en un compuesto versátil en varios campos de investigación .

Actividad Biológica

Equisetin, a tetramic acid derivative produced by the fungus Fusarium this compound, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, and potential therapeutic applications.

Antibacterial Activity

This compound exhibits significant antibacterial activity against a range of microorganisms, particularly multidrug-resistant (MDR) bacteria. Research indicates that this compound's efficacy is especially pronounced against Gram-positive pathogens, such as Staphylococcus aureus and various Gram-negative bacteria.

- Intracellular Activity : this compound demonstrates a unique ability to target intracellular bacteria. Studies show that it effectively reduces the viability of S. aureus within host cells by inducing autophagy and promoting mitochondrial reactive oxygen species (ROS) accumulation .

- Restoration of Antibiotic Sensitivity : this compound enhances the effectiveness of colistin against colistin-resistant strains of E. coli and Acinetobacter baumannii. In combination with colistin, this compound can restore sensitivity in MDR strains by facilitating the intracellular accumulation of both compounds .

- Inhibition of Fatty Acid Synthesis : this compound has been identified as an inhibitor of bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This inhibition represents a novel mechanism of action that could be leveraged for developing new antibiotics .

Case Studies and Experimental Data

A variety of studies have quantitatively assessed this compound's biological activity:

- Minimum Inhibitory Concentration (MIC) : this compound's MIC values vary depending on the bacterial strain. For instance, it showed MIC values ranging from 4 to 16 μg/mL against Xanthomonas oryzae and complete inhibition of spore germination in Fusarium graminearum at 100 μg/mL .

- In Vivo Efficacy : In mouse models, this compound was administered intraperitoneally to evaluate its protective effects against infections caused by S. aureus. Results indicated a significant reduction in bacterial load within infected tissues .

Comparative Data Table

The following table summarizes the antibacterial efficacy of this compound compared to standard antibiotics:

| Bacterial Strain | This compound MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 19.33 | 0.5 (vancomycin) | More effective intracellularly |

| Escherichia coli | 4-16 | 2 (colistin) | Restores sensitivity in resistant strains |

| Xanthomonas oryzae | 4-16 | 10 (streptomycin) | Effective against multiple pathovars |

| Fusarium graminearum | 100 | 50 (tebuconazole) | Complete spore germination inhibition |

Potential Therapeutic Applications

Given its robust antibacterial properties and unique mechanisms of action, this compound is being investigated for various therapeutic applications:

- Antimicrobial Therapy : this compound's ability to combat MDR bacteria positions it as a candidate for new antimicrobial therapies, especially in combination with existing antibiotics to enhance efficacy.

- Anti-obesity Treatment : Recent studies suggest that this compound may also serve as an anti-obesity agent by inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in lipid accumulation in adipose tissue .

Propiedades

IUPAC Name |

(3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQBPPQLRODXET-AIMHRHHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017630 | |

| Record name | Equisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57749-43-6 | |

| Record name | Equisetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57749-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equisetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057749436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUISETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56ZMM5VMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Equisetin's primary mechanism of action against bacteria?

A1: this compound inhibits bacterial acetyl-CoA carboxylase (ACC), the enzyme responsible for the first step in fatty acid synthesis. [] This disrupts the production of fatty acids, essential components of bacterial cell membranes, leading to bacterial growth inhibition.

Q2: Does this compound exhibit activity against multidrug-resistant bacteria?

A2: Yes, research indicates this compound demonstrates potent antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). [, ]

Q3: How does this compound affect intracellular Staphylococcus aureus?

A3: this compound targets intracellular S. aureus by stimulating two host defense mechanisms: autophagy and mitochondrial-mediated reactive oxygen species (ROS) generation. [] This dual action helps eliminate the bacteria hiding within host cells.

Q4: Does this compound affect fungal growth?

A4: Yes, this compound displays antifungal activity against various plant pathogenic fungi, including Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum, and Rhizoctonia solani. []

Q5: Does this compound impact the growth of weeds?

A5: this compound has demonstrated herbicidal activity by inhibiting the root growth of certain weeds like Echinochloa crusgalli and Eclipta prostrata. []

Q6: How does this compound interact with human cells?

A6: this compound shows cytotoxic effects on mammalian cell lines and can inhibit HIV-1 integrase, an enzyme crucial for the HIV replication cycle. [, ]

Q7: Does this compound induce reactive oxygen species (ROS) production?

A7: Research suggests that this compound can induce ROS production in Saccharomyces cerevisiae, particularly during fermentative growth. [, ] This ROS production is linked to mitochondrial dysfunction and contributes to cell death.

Q8: What is the effect of this compound on the mitochondria?

A8: this compound has been shown to cause aberrant mitochondrial morphology in Saccharomyces cerevisiae and potentially targets components within the mitochondria. [, ]

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C22H33NO6, and its molecular weight is 407.5 g/mol. []

Q10: What class of natural products does this compound belong to?

A10: this compound belongs to the tetramic acid family of natural products, characterized by a 2,4-pyrrolidinedione ring. [, ]

Q11: How is the structure of this compound elucidated?

A11: The structure of this compound has been determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , ]

Q12: What is the stereochemistry of this compound?

A12: this compound possesses multiple chiral centers, and its stereochemistry is crucial for its biological activity. Synthetic studies have focused on achieving stereoselective synthesis of this compound. [, ]

Q13: What organisms produce this compound?

A13: this compound is primarily produced by filamentous fungi of the genus Fusarium, such as Fusarium heterosporum, Fusarium equiseti, and Fusarium pallidoroseum. [, , ]

Q14: How is this compound biosynthesized?

A14: this compound biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme system. [, ] The pathway starts with (S)-serine and an unsaturated fatty acid. A key step is an intramolecular Diels-Alder reaction catalyzed by the enzyme Fsa2, leading to the formation of the trans-decalin system. [, , , ]

Q15: Can the this compound biosynthetic pathway be manipulated?

A15: Yes, researchers have successfully manipulated the this compound biosynthetic pathway to produce derivatives. For instance, replacing the gene phm7 with fsa2 in a related pathway led to the production of a decalin skeleton with an unnatural configuration. []

Q16: What are the potential applications of this compound?

A16: this compound's potent antibacterial, antifungal, and herbicidal activities make it a promising candidate for developing new antimicrobial agents, herbicides, and even anticancer drugs. [, , , , , ]

Q17: What are the limitations of this compound for therapeutic use?

A17: While this compound shows promising bioactivity, challenges remain for its therapeutic development. These include its potential toxicity, limited information on its pharmacokinetic properties, and the possibility of resistance development. [, , , ]

Q18: How can the efficacy of this compound be improved?

A18: Ongoing research focuses on optimizing this compound's therapeutic potential by:

- Developing novel drug delivery systems to enhance its bioavailability and target specific tissues. []

- Synthesizing this compound analogues with improved potency, selectivity, and pharmacokinetic properties. [, ]

- Investigating combination therapies with this compound and other antimicrobial agents to combat resistance. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.